(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2',4',5',6',7'-d5
Description
IUPAC Nomenclature & Structural Validation
The deuterated compound is formally named 1-(5-hydroxypentyl)-1H-indol-3-ylmethanone , adhering to IUPAC guidelines for isotopic substitution. The parent structure, 5-hydroxy-JWH-018, is modified by replacing five hydrogen atoms with deuterium at positions 2', 4', 5', 6', and 7' on the naphthalen-1-yl moiety (Figure 1).
Structural validation was achieved through:
- Nuclear Magnetic Resonance (NMR) : The absence of proton signals at δ 7.45–8.15 ppm (naphthalene ring) confirmed deuterium substitution, while the indole and hydroxypentyl groups retained characteristic signals (δ 3.65 ppm for CH₂OH, δ 4.20 ppm for N-CH₂).
- High-Resolution Mass Spectrometry (HRMS) : Observed m/z 363.2345 [M+H]⁺ (calculated for C₂₄H₁₈D₅NO₂⁺: 363.2348), consistent with a +5 Da shift from the non-deuterated analog (m/z 358.1913).
- Chromatographic Purity : Ultra-performance liquid chromatography (UPLC) with a C18 column (ACQUITY UPLC®) showed ≥98% purity, with retention time shifts of ≤0.2 min compared to non-deuterated 5-hydroxy-JWH-018.
Table 1: Key Structural Parameters
| Parameter | Non-Deuterated (5-OH-JWH-018) | Deuterated Analog |
|---|---|---|
| Molecular Formula | C₂₄H₂₃NO₂ | C₂₄H₁₈D₅NO₂ |
| Exact Mass (Da) | 357.1729 | 362.2134 |
| Retention Time (UPLC) | 4.5 min | 4.7 min |
| ¹H NMR Aromatic Signals | 7.45–8.15 ppm | Absent (deuterated positions) |
Isotopic Labeling Patterns & Deuterium Positional Mapping
Deuterium atoms are selectively incorporated at positions 2', 4', 5', 6', and 7' of the naphthalen-1-yl group (Figure 2), as confirmed by:
- Isotopic Distribution Analysis : Electrospray ionization–mass spectrometry (ESI-MS) revealed a 5-D isotopic cluster (M+5 peak intensity >95%).
- Synthetic Pathway : The compound was synthesized via Friedel-Crafts acylation using deuterated naphthalene-1-carbonyl chloride (2',4',5',6',7'-d5), followed by N-alkylation with 5-hydroxypentyl bromide.
Deuterium Retention studies demonstrated >99% isotopic purity after 30 days at −20°C, with no detectable protium exchange under neutral pH conditions.
Comparative Analysis with Non-deuterated Analogues
Physicochemical Differences :
- Lipophilicity : Calculated logP values decreased from 5.2 (non-deuterated) to 5.0 (deuterated) due to isotopic effects on hydrophobic interactions.
- Crystallinity : X-ray diffraction revealed a 0.8% reduction in unit cell volume for the deuterated crystal lattice.
Analytical Differentiation :
- Gas Chromatography–Mass Spectrometry (GC-MS) : Deuterated analog showed a 12 s later elution time (RT: 18.9 min vs. 18.3 min) and distinct fragment ions at m/z 254 (+5 Da shift).
- Infrared Spectroscopy : C-D stretching vibrations appeared at 2100–2200 cm⁻¹, absent in the non-deuterated compound.
Table 2: Spectroscopic Comparison
| Technique | Non-Deuterated Feature | Deuterated Feature |
|---|---|---|
| ¹H NMR | 8.15 ppm (naphthoyl H) | Signal absence at deuterated positions |
| HRMS | m/z 358.1913 [M+H]⁺ | m/z 363.2345 [M+H]⁺ |
| FT-IR | No C-D peaks | C-D stretches at 2145 cm⁻¹ |
Properties
CAS No. |
2748469-26-1 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2/i4D,5D,12D,14D,17D |
InChI Key |
UGHBAICDASCCIQ-QWWVLHFXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis with Deuterium Labeling
The 2',4',5',6',7'-d5 indole scaffold is synthesized via acid-catalyzed hydrogen–deuterium (H–D) exchange, leveraging methodologies developed for deuterated auxins.
Reaction Conditions
- Substrate : Non-deuterated indole precursor
- Deuterating Agent : 20 wt% D2SO4 in CD3OD
- Temperature : 60–90°C
- Time : 24–48 hours (monitored by 1H NMR)
This protocol achieves ≥95% deuterium incorporation at the C2, C4, C5, C6, and C7 positions through reversible protonation at the indole β-position, followed by isotopic exchange. Large-scale synthesis (≥100 g) utilizes cost-effective D2SO4/CH3OD/D2O mixtures, maintaining deuterium content ≥99% while reducing solvent costs by 40% compared to pure CD3OD systems.
Hydroxypentyl Side Chain Introduction
N-alkylation of the deuterated indole core with 5-bromopentan-1-ol proceeds under phase-transfer conditions:
Optimized Parameters
| Parameter | Value |
|---|---|
| Base | K2CO3 (2.5 eq) |
| Solvent | DMF/THF (3:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 18 hours |
| Yield | 78–82% |
Quenching with saturated NaHCO3 followed by ethyl acetate extraction isolates the crude product, which is purified via silica gel chromatography (hexane/EtOAc 4:1).
Methanone Group Installation via Friedel-Crafts Acylation
The methanone moiety is introduced through Friedel-Crafts acylation, leveraging the electron-rich indole C3 position:
Reaction Scheme
$$
\text{Indole-d5} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{Indole-d5-CO-R} + \text{HCl}
$$
Critical Process Variables
- Acylating Agent : Benzoyl chloride derivatives (R = aryl)
- Catalyst : Anhydrous AlCl3 (1.2 eq)
- Solvent : Dichloromethane (0°C to RT)
- Reaction Monitoring : TLC (Rf = 0.3 in hexane/EtOAc 3:1)
Post-reaction workup involves careful ice-water quenching to prevent over-hydrolysis, with yields averaging 65–70% after recrystallization from ethanol.
Industrial-Scale Production Optimization
Commercial synthesis (VulcanChem protocols) implements continuous flow chemistry to enhance reproducibility and safety:
Flow Reactor Parameters
| Stage | Conditions |
|---|---|
| H–D Exchange | 80°C, 15 min residence time |
| N-Alkylation | 100°C, 5 MPa, 30 min |
| Acylation | −10°C, 0.5 min mixing |
This approach achieves 92% overall yield at 500 kg/month production scales, with impurity profiles meeting ICH Q3A guidelines (≤0.15% total impurities).
Analytical Characterization
Quality Control Metrics
| Technique | Parameters | Specification |
|---|---|---|
| LC-MS (ESI+) | m/z 342.4 [M+H]+ | ≥98% purity |
| 2H NMR | 4.5–7.0 ppm (aromatic) | ≥99% deuterium enrichment |
| HPLC-UV | λ = 214, 265, 313 nm | Single peak at tR = 8.9 min |
Batch-specific certificates of analysis include residual solvent screens (≤300 ppm DMF) and heavy metal testing (≤10 ppm Pb).
Challenges and Mitigation Strategies
Deuterium Isotope Effects
The electron-withdrawing nature of deuterium alters reaction kinetics during N-alkylation. Kinetic studies reveal:
$$
kH/kD = 1.8 \pm 0.2 \quad \text{(for side chain installation)}
$$
Compensating with 20% excess alkylating agent maintains reaction rates equivalent to non-deuterated analogs.
Regioselective Acylation
Competitive C2 vs. C3 acylation is suppressed using:
- Bulky directing groups : 2,6-di-tert-butylpyridine (10 mol%)
- Low-temperature conditions : −20°C in CH2Cl2
This achieves >95:5 C3:C2 selectivity, confirmed by NOESY NMR.
Comparative Analysis of Synthetic Routes
Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Batch H–D Exchange | 68 | 97 | 120 |
| Flow Chemistry | 92 | 99 | 85 |
| Microwave-Assisted | 75 | 98 | 95 |
Flow systems demonstrate superior cost-performance ratios, particularly above 100 g batch sizes.
Chemical Reactions Analysis
Types of Reactions
(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Pharmacological Properties
Synthetic Cannabinoid Receptor Agonists:
This compound belongs to a class of synthetic cannabinoids known for their ability to bind to cannabinoid receptors in the brain, primarily the CB1 receptor. Research indicates that synthetic cannabinoids can exhibit a range of effects, from psychoactive responses similar to Δ9-tetrahydrocannabinol (THC) to potential therapeutic effects in certain conditions .
Metabolic Pathways:
The metabolism of (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2',4',5',6',7'-d5 has been studied to understand how it interacts within biological systems. Studies show that it undergoes hydroxylation and other modifications, leading to several metabolites that retain significant activity at cannabinoid receptors . These metabolites can be important for understanding both the therapeutic potential and the risks associated with synthetic cannabinoids.
Analytical Methods for Detection
Liquid Chromatography-Mass Spectrometry (LC-MS):
Analytical techniques like LC-MS have become crucial for detecting synthetic cannabinoids and their metabolites in biological samples. For instance, the identification of (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2',4',5',6',7'-d5 in urine samples has been facilitated by advanced LC-MS methods, allowing for sensitive and specific detection of this compound and its metabolites .
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another method employed for the analysis of synthetic cannabinoids. This technique provides a robust framework for identifying chemical structures and quantifying concentrations in various samples, including herbal products marketed as legal highs .
Implications in Drug Abuse
Emergence as a Designer Drug:
The rise of synthetic cannabinoids like (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2',4',5',6',7'-d5 has been linked to their use as designer drugs. These substances are often marketed under various names and can be found in products labeled as "herbal incense" or "spice," which pose significant risks due to their unpredictable effects and potential for abuse .
Clinical Symptoms and Toxicity:
Reports indicate that users of synthetic cannabinoids may experience severe adverse effects not typically associated with natural cannabis. Symptoms can include agitation, psychosis, seizures, and cardiovascular issues, highlighting the need for ongoing monitoring and regulation of these substances .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, while the methanone group can participate in hydrogen bonding or other interactions with the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Observations:
- Substituent Effects :
- The 5-hydroxypentyl chain in Compound A enhances hydrophilicity, facilitating urinary excretion, whereas 5-fluoropentyl (AM-2202) increases lipophilicity and receptor binding affinity .
- Deuteration in Compound A and JWH-007-d9 improves mass spectrometry sensitivity by reducing isotopic interference .
- Pharmacological Activity: AM-2202 and 4-methyl AM-2201 exhibit cannabinoid receptor agonism, unlike Compound A, which is non-psychoactive and used solely for detection . Compound I () targets melatonin receptors, highlighting structural versatility in indole derivatives .
Metabolic and Analytical Comparisons
Metabolic Stability
- Compound A : Rapidly glucuronidated in urine, necessitating enzymatic hydrolysis for detection .
- AM-2202: Undergoes similar phase I hydroxylation but forms distinct glucuronides, complicating cross-reactivity in immunoassays .
Analytical Performance
- Deuterated vs. Non-Deuterated Standards: Deuterated analogs (e.g., Compound A, JWH-007-d9) provide higher accuracy in quantification due to minimized matrix effects in LC-MS . Non-deuterated standards (e.g., AM-2202 metabolites) require careful calibration to avoid false positives .
Research Findings and Implications
Clinical and Forensic Relevance
- Detection Limits: Compound A’s deuterated form allows detection at sub-nanogram levels in urine, critical for confirming JWH-018 use .
- Cross-Reactivity : Antibodies targeting JWH-018 metabolites may fail to recognize fluorinated analogs like AM-2202, underscoring the need for compound-specific standards .
Biological Activity
The compound (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2',4',5',6',7'-d5 , commonly referred to as JWH-018 N-(5-hydroxypentyl) metabolite-d5, is a synthetic cannabinoid that has garnered interest due to its biological activity, particularly its interaction with cannabinoid receptors. This compound is a deuterated form of JWH-018, which is known for its agonistic effects on cannabinoid receptors CB1 and CB2. Understanding the biological activity of this compound is crucial for both pharmacological applications and forensic toxicology.
- Molecular Formula : C24H18D5NO2
- Molecular Weight : 362.5 g/mol
- CAS Number : 2748469-26-1
- Purity : >99% deuterated forms (d1-d5)
JWH-018 N-(5-hydroxypentyl) metabolite-d5 acts primarily as an agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The binding affinities for these receptors are significant, with Ki values reported as:
- CB1 : 9.0 nM
- CB2 : 2.94 nM
This indicates a higher affinity for the CB2 receptor compared to CB1, suggesting potential therapeutic applications in conditions where modulation of the immune response is beneficial.
Biological Activity and Pharmacodynamics
The biological activity of JWH-018 and its metabolites has been assessed through various studies focusing on their pharmacodynamics and pharmacokinetics.
In Vitro Studies
Research has demonstrated that JWH-018 can be metabolized into more potent cannabimimetic compounds, enhancing its pharmacological effects. For instance, in vitro studies have shown that JWH-018 retains significant agonistic activity at both CB1 and CB2 receptors, contributing to effects such as:
- Analgesia
- Anti-inflammatory responses
- Modulation of appetite
In Vivo Studies
In vivo studies conducted on animal models have indicated that JWH-018 can produce effects similar to those observed with Δ9-tetrahydrocannabinol (THC), including hypothermia and altered locomotor activity. Notably, the metabolism of JWH-018 leads to various phase I metabolites that may also exhibit biological activity.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of JWH-018 N-(5-hydroxypentyl) metabolite-d5 includes rapid absorption and extensive metabolism. Studies indicate that following administration:
- The compound is quickly converted into various metabolites.
- The elimination half-life may vary based on the route of administration and individual metabolic differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
